

In-depth Technical Guide: ^{13}C NMR Data of (S)-4-methylbenzenesulfinamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-4-methylbenzenesulfinamide

Cat. No.: B128986

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ^{13}C Nuclear Magnetic Resonance (NMR) data for **(S)-4-methylbenzenesulfinamide**, a chiral auxiliary and key intermediate in asymmetric synthesis. The information presented herein is intended to support research and development activities by providing precise spectral data and the methodologies for its acquisition.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **(S)-4-methylbenzenesulfinamide** exhibits distinct signals corresponding to the seven carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon, providing a unique fingerprint for the molecule.

Table 1: ^{13}C NMR Chemical Shift Data for **(S)-4-methylbenzenesulfinamide**

Carbon Atom	Chemical Shift (δ , ppm)
C1	144.5
C4	141.2
C2/C6	129.4
C3/C5	125.2
CH3	21.4

Note: The assignments for the aromatic carbons are based on typical substituent effects and may be interchangeable for C2/C6 and C3/C5 without further 2D NMR experimental data.

Experimental Protocol

The following section details the standard experimental procedure for acquiring the ^{13}C NMR spectrum of **(S)-4-methylbenzenesulfinamide**.

Instrumentation:

- NMR Spectrometer: Bruker Avance III HD or equivalent, operating at a ^{13}C frequency of 126 MHz.
- Probe: 5 mm Broadband Observe (BBO) probe.

Sample Preparation:

- Approximately 20-30 mg of **(S)-4-methylbenzenesulfinamide** is accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition Parameters:

- Solvent: CDCl_3
- Temperature: 298 K (25 °C)

- Pulse Program:zgpg30 (power-gated decoupling with a 30° pulse)
- Number of Scans (NS): 1024
- Relaxation Delay (D1): 2.0 seconds
- Acquisition Time (AQ): 1.3 seconds
- Spectral Width (SW): 240 ppm (-20 to 220 ppm)
- Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at δ 77.16 ppm.

Data Processing:

- The Free Induction Decay (FID) is processed with an exponential multiplication function (line broadening factor of 1.0 Hz) followed by a Fourier transform.
- Phase and baseline corrections are applied to the resulting spectrum.

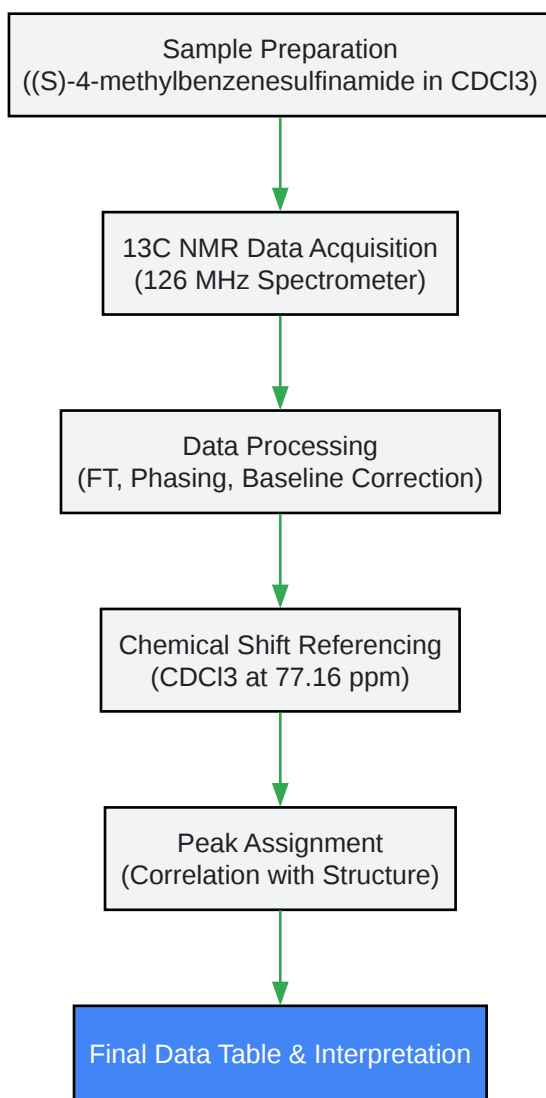
Molecular Structure and NMR Correlation

The chemical structure of **(S)-4-methylbenzenesulfinamide** with the numbering of the carbon atoms is illustrated below. This diagram provides a visual reference for the assignment of the ¹³C NMR signals.

Caption: Chemical structure of **(S)-4-methylbenzenesulfinamide**.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹³C NMR spectrum to confirm the structure of **(S)-4-methylbenzenesulfinamide** follows a logical progression from sample preparation to final data interpretation.



[Click to download full resolution via product page](#)

Caption: Workflow for 13C NMR spectral analysis.

- To cite this document: BenchChem. [In-depth Technical Guide: 13C NMR Data of (S)-4-methylbenzenesulfinamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128986#s-4-methylbenzenesulfinamide-13c-nmr-data\]](https://www.benchchem.com/product/b128986#s-4-methylbenzenesulfinamide-13c-nmr-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com